molecular formula C20H19F3N2O2 B2545255 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 941978-57-0

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2545255
CAS RN: 941978-57-0
M. Wt: 376.379
InChI Key: KMTCFOSBRKYPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is known to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor (BCR) signaling. The inhibition of BTK by TAK-659 has been shown to have therapeutic potential in the treatment of various types of cancer.

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, leading to a rapid onset of inhibition . This compound inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, which in turn decreases the conversion of fibrinogen to fibrin, ultimately leading to reduced blood clot formation .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide’s action include reduced thrombin generation and, consequently, decreased platelet aggregation . This leads to a decrease in blood clot formation, which can prevent thromboembolic diseases .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-12-16(9-10-17(13)25-11-3-2-4-18(25)26)24-19(27)14-5-7-15(8-6-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTCFOSBRKYPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide

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